2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the formation of the triazole ring through cyclization reactions. The thiazole ring is then introduced via a condensation reaction. The final step involves the formation of the propanamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzofuran and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- **2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethyl-1,3-thiazol-2-yl)propanamide
Uniqueness
The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21N5O2S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C21H21N5O2S2/c1-5-10-26-18(17-11-15-8-6-7-9-16(15)28-17)24-25-21(26)30-14(4)19(27)23-20-22-12(2)13(3)29-20/h5-9,11,14H,1,10H2,2-4H3,(H,22,23,27) |
InChI Key |
ZAPOLNZUDKAKKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)SC2=NN=C(N2CC=C)C3=CC4=CC=CC=C4O3)C |
Origin of Product |
United States |
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